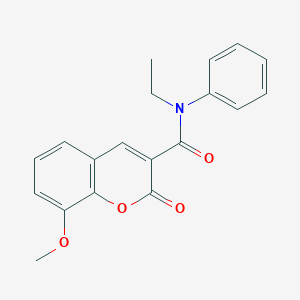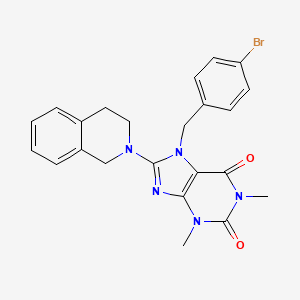
5-(4-chlorobenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(4-chlorobenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
5-(4-chlorobenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, the compound has been found to exhibit significant antimicrobial and anticancer activities. In material science, the compound has been used as a building block for the synthesis of various functional materials. In agriculture, the compound has been studied for its potential as a plant growth regulator.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorobenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound may exert its antimicrobial and anticancer activities by inhibiting the growth of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorobenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole may have several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and bacteria, which may be attributed to its ability to interfere with the normal cellular processes. Additionally, the compound has been found to induce apoptosis in cancer cells, which may be a potential mechanism for its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-chlorobenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, the compound has been found to exhibit significant antimicrobial and anticancer activities, making it a promising candidate for drug development. However, the compound has some limitations, including its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 5-(4-chlorobenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. Some of these include:
1. Further studies on the mechanism of action of the compound to better understand its antimicrobial and anticancer activities.
2. Exploration of the compound's potential applications in material science, such as the synthesis of functional materials.
3. Investigation of the compound's potential as a plant growth regulator in agriculture.
4. Development of novel derivatives of the compound with improved solubility and efficacy.
5. Evaluation of the compound's potential as a lead compound for drug development.
Conclusion:
In conclusion, 5-(4-chlorobenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a promising compound with potential applications in various fields such as medicinal chemistry, material science, and agriculture. The compound has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on the compound may lead to the development of novel drugs and materials with significant therapeutic and industrial applications.
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-3-2-4-13(9-11)16-18-15(20-19-16)10-12-5-7-14(17)8-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPQASWKMJJGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,6-dimethoxybenzamide](/img/structure/B3502277.png)
![3-(2-chlorophenyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B3502284.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3502287.png)
![2-(2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3502292.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole](/img/structure/B3502297.png)
![N~1~-cyclopentyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B3502303.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B3502330.png)
![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3502337.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B3502363.png)


